(r)-2-Amino-2-(thiazol-2-yl)ethanol
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Overview
Description
®-2-Amino-2-(thiazol-2-yl)ethanol is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(thiazol-2-yl)ethanol typically involves the reaction of thiazole derivatives with appropriate amines. One common method is the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(thiazol-2-yl)ethanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(thiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
®-2-Amino-2-(thiazol-2-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(thiazol-2-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
®-2-Amino-2-(thiazol-2-yl)ethanol is unique due to its specific combination of an amino group and a thiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H8N2OS |
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Molecular Weight |
144.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m1/s1 |
InChI Key |
PQHIWASNKXZJSS-SCSAIBSYSA-N |
Isomeric SMILES |
C1=CSC(=N1)[C@@H](CO)N |
Canonical SMILES |
C1=CSC(=N1)C(CO)N |
Origin of Product |
United States |
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